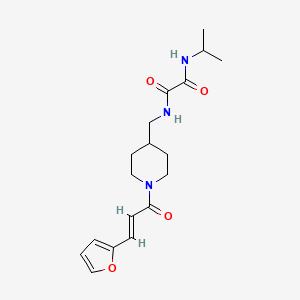

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide

Description

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-13(2)20-18(24)17(23)19-12-14-7-9-21(10-8-14)16(22)6-5-15-4-3-11-25-15/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,19,23)(H,20,24)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAXECDFUQVIEE-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)C(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide typically involves multiple steps:

Formation of the furan-2-yl acrylate: This step involves the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

Synthesis of the piperidine intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Coupling reaction: The furan-2-yl acrylate is then coupled with the piperidine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Oxalamide formation: The final step involves the reaction of the coupled product with isopropylamine and oxalyl chloride to form the oxalamide moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Saturated esters.

Substitution: N-alkylated or N-arylated piperidine derivatives.

Scientific Research Applications

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: Its interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic effects.

Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperidine moiety are crucial for its binding affinity and activity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Impact of N2 Substituents

- Isopropyl (Target Compound): The isopropyl group likely confers moderate lipophilicity compared to the 2-methoxybenzyl () and phenethyl () groups. This may enhance membrane permeability but reduce binding affinity to targets requiring bulky aromatic interactions .

- 2-Methoxybenzyl (): The methoxy group and benzyl ring in this analog could improve target binding via hydrogen bonding and π-π stacking, albeit at the cost of increased metabolic susceptibility .

- Phenethyl (): The phenethyl group’s hydrophobicity may favor interactions with hydrophobic protein pockets but could reduce solubility .

Piperidine Functionalization

- Its absence in (replaced by cyanopyrazine) highlights a trade-off between aromaticity and electronic effects .

- Cyanopyrazin-2-yl (): The cyano group and pyrazine ring introduce electron-withdrawing properties, which may stabilize charge-transfer interactions but reduce solubility .

Data Limitations

No experimental data (e.g., solubility, toxicity, or bioactivity) are available for the target compound or its analogs in the provided evidence.

Biological Activity

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide is a synthetic organic compound that exhibits potential biological activities due to its unique structural features. This compound incorporates a furan moiety, piperidine ring, and an oxalamide functional group, which may contribute to its interactions with various biological targets. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H31N3O4, with a molecular weight of 413.518 g/mol. The structure can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with specific biological receptors or enzymes. Preliminary studies suggest that it may exhibit anti-inflammatory and potential anticancer effects. The presence of the furan ring and oxalamide group indicates possible interactions with critical pathways involved in disease processes.

In Vitro Studies

In vitro assays have been conducted to evaluate the antiproliferative activity of related compounds. For instance, compounds structurally similar to this compound have shown significant effects against various cancer cell lines, including breast and colon cancer cells.

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 21.28 | Breast |

| Compound B | 13.45 | Colon |

| Compound C | 15.67 | Lung |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. Computational methods are often employed to predict the efficacy and potential side effects based on structural modifications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related compound featuring a furan moiety. The results indicated that the compound exhibited an IC50 value of 15 μM against MCF7 breast cancer cells, demonstrating significant antiproliferative effects.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of oxalamide derivatives, revealing that compounds similar to this compound significantly reduced pro-inflammatory cytokines in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.